1-(adamantan-1-ylmethyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(adamantan-1-ylmethyl)-4-iodo-1H-pyrazole is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantan-1-ylmethyl)-4-iodo-1H-pyrazole typically involves the following steps:
Formation of Adamantane Derivative: The starting material, adamantane, undergoes a series of reactions to introduce a functional group at the 1-position. This can be achieved through halogenation, oxidation, or other functionalization methods.
Introduction of Pyrazole Ring: The functionalized adamantane derivative is then reacted with appropriate reagents to form the pyrazole ring. This step often involves cyclization reactions under controlled conditions.
Iodination: The final step involves the introduction of the iodine atom at the 4-position of the pyrazole ring. This can be achieved using iodine or iodine-containing reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(adamantan-1-ylmethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening Reactions: The pyrazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(adamantan-1-ylmethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 1-(adamantan-1-ylmethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The adamantane moiety provides stability and enhances the compound’s ability to interact with biological membranes and proteins. The pyrazole ring and iodine atom contribute to the compound’s reactivity and ability to form specific interactions with target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(adamantan-1-ylmethyl)-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
1-(adamantan-1-ylmethyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-(adamantan-1-ylmethyl)-4-fluoro-1H-pyrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(adamantan-1-ylmethyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H19IN2 |
---|---|
Molecular Weight |
342.22 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)-4-iodopyrazole |
InChI |
InChI=1S/C14H19IN2/c15-13-7-16-17(8-13)9-14-4-10-1-11(5-14)3-12(2-10)6-14/h7-8,10-12H,1-6,9H2 |
InChI Key |
KVVAETMIQRIHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C=C(C=N4)I |
Origin of Product |
United States |
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